molecular formula C36H66O4Zr B13794676 9-Octadecenoic acid (9Z)-, zirconium(2+) salt CAS No. 68757-56-2

9-Octadecenoic acid (9Z)-, zirconium(2+) salt

Cat. No.: B13794676
CAS No.: 68757-56-2
M. Wt: 654.1 g/mol
InChI Key: GUUOSEJLEPUSCW-CVBJKYQLSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt typically involves the reaction of oleic acid with a zirconium precursor. One common method is to dissolve zirconium chloride in an organic solvent, such as toluene or hexane, and then add oleic acid under stirring. The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete complexation. The resulting product is then purified by filtration and washing with a suitable solvent to remove any unreacted starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by crystallization or precipitation methods. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (9Z)-, zirconium(2+) salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxide and other oxidation products of oleic acid.

    Reduction: Reduction reactions can lead to the formation of zirconium metal and reduced forms of oleic acid.

    Substitution: The zirconium ion can be substituted with other metal ions or ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under inert atmosphere conditions to prevent oxidation.

Major Products Formed

    Oxidation: Zirconium oxide and oxidized oleic acid derivatives.

    Reduction: Zirconium metal and reduced oleic acid derivatives.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, 9-Octadecenoic acid (9Z)-, zirconium(2+) salt is used as a precursor for the synthesis of zirconium-based catalysts. These catalysts are employed in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.

Biology

In biological research, this compound is studied for its potential use in drug delivery systems. The coordination complex can encapsulate therapeutic agents, enhancing their stability and bioavailability. Additionally, it is investigated for its antimicrobial properties, which could be useful in developing new antimicrobial agents.

Medicine

In medicine, this compound is explored for its potential in imaging and diagnostic applications. The zirconium ion can be labeled with radioactive isotopes, making the compound useful for positron emission tomography (PET) imaging.

Industry

In industrial applications, this compound is used as a surfactant and emulsifying agent in the formulation of paints, coatings, and lubricants

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt involves the coordination of oleic acid to the zirconium ion. This coordination stabilizes the zirconium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium ion acts as a Lewis acid, facilitating various chemical transformations. In drug delivery, the coordination complex can interact with cell membranes, promoting the uptake of encapsulated therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 9-Octadecenoic acid (9Z)-, magnesium salt (2:1)
  • 9-Octadecenoic acid (9Z)-, sodium salt
  • 9-Octadecenoic acid (9Z)-, potassium salt

Comparison

Compared to other metal salts of 9-Octadecenoic acid, the zirconium(2+) salt exhibits unique properties due to the high coordination number and strong Lewis acidity of zirconium. This makes it more effective as a catalyst and in applications requiring strong coordination interactions. Additionally, the zirconium(2+) salt has better thermal stability and resistance to oxidation compared to magnesium, sodium, and potassium salts.

Properties

CAS No.

68757-56-2

Molecular Formula

C36H66O4Zr

Molecular Weight

654.1 g/mol

IUPAC Name

(Z)-octadec-9-enoate;zirconium(2+)

InChI

InChI=1S/2C18H34O2.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;

InChI Key

GUUOSEJLEPUSCW-CVBJKYQLSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+2]

Origin of Product

United States

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